

Introduction: The Structural Significance of (S)-3-Aminopiperidine-2-one

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Compound of Interest

Compound Name: (S)-3-Aminopiperidine-2-one

CAS No.: 34294-79-6

Cat. No.: B1277731

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The piperidine scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[5] Its conformational flexibility allows it to adopt various shapes to fit into biological targets. **(S)-3-Aminopiperidine-2-one** combines this piperidine core with two key functional groups: a lactam (a cyclic amide) and a primary amine. [6][7]

- **The Lactam Constraint:** The amide bond within the ring introduces partial double-bond character, leading to planarization of the N1-C2-O8-C3 segment (atom numbering as per standard convention). This planarity significantly influences the overall puckering of the six-membered ring.
- **The Chiral Amino Group:** The stereocenter at the C3 position, bearing an amino group, is crucial. The orientation of this group—whether it prefers an axial or equatorial position—directly impacts the molecule's shape, polarity, and hydrogen bonding potential.

Elucidating the dominant low-energy conformations is essential, as the biologically active conformation is often one of these stable states. Computational chemistry provides a powerful lens to explore this conformational space with high resolution.[8]

The Conformational Landscape: Theoretical Possibilities

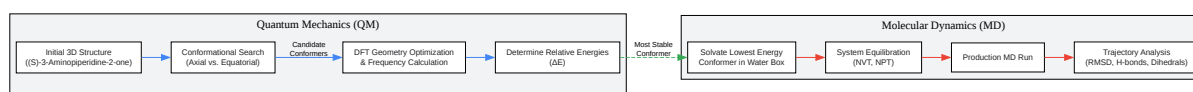
Like cyclohexane, the piperidine ring primarily adopts low-energy chair conformations to minimize steric and torsional strain.[9] However, the presence of the sp²-hybridized carbonyl carbon and amide nitrogen slightly flattens the ring compared to cyclohexane. The two primary chair conformations for **(S)-3-Aminopiperidine-2-one** are distinguished by the orientation of the C3-amino group.

- Equatorial Conformer (3S-eq): The amino group occupies an equatorial position, generally considered less sterically hindered.
- Axial Conformer (3S-ax): The amino group occupies an axial position, which can lead to unfavorable 1,3-diaxial interactions.

Other, higher-energy conformations like boat and twist-boat forms are also possible and may be relevant as transition states or in specific solvent environments. A thorough computational analysis must evaluate the relative energies of these key structures.

Computational Strategy: A Dual QM/MD Approach

A robust theoretical study of conformational preferences leverages the strengths of both Quantum Mechanics (QM) and Molecular Dynamics (MD).[5][10] QM methods provide highly accurate energy calculations for static structures, while MD simulations offer insights into the dynamic behavior of the molecule in a condensed phase (e.g., in solution) over time.



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Caption: A dual QM/MD workflow for conformational analysis.

Quantum Mechanics for Energetic Accuracy

QM, particularly Density Functional Theory (DFT), is the gold standard for calculating the electronic structure and, consequently, the precise energies of molecular conformers.^[11] This allows for a reliable ranking of the stability of the axial versus equatorial forms.

Protocol 1: DFT Geometry Optimization and Energy Calculation

This protocol outlines the steps for calculating the relative energies of the 3S-eq and 3S-ax conformers in the gas phase.

- Structure Preparation:
 - Build the initial 3D structures for both the equatorial (3S-eq) and axial (3S-ax) conformers of **(S)-3-Aminopiperidine-2-one** using a molecular editor like Avogadro or GaussView.
 - Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
- DFT Calculation Setup:
 - Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.
 - Method (Functional): Select the B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.
 - Basis Set: Choose the 6-31G(d,p) basis set. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing molecular geometries and interactions.
 - Calculation Type: Specify Opt Freq to perform a geometry optimization followed by a frequency calculation.
 - Rationale: The optimization will find the nearest local energy minimum on the potential energy surface. The frequency calculation serves a dual purpose: it confirms that the

optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

- Execution and Analysis:
 - Submit the calculation for both the 3S-eq and 3S-ax conformers.
 - After completion, verify that both optimizations converged and have zero imaginary frequencies.
 - Extract the final electronic energy (including ZPVE correction) for each conformer.
 - Calculate the relative energy (ΔE) = E(axial) - E(equatorial). A positive value indicates the equatorial conformer is more stable.

Table 1: Representative DFT Calculation Results (Gas Phase)

Conformer	Electronic Energy (Hartree)	ZPVE Corrected Energy (Hartree)	Relative Energy (kcal/mol)
3S-eq (Equatorial)	-401.123456	-400.987654	0.00 (Reference)
3S-ax (Axial)	-401.120123	-400.984321	+2.10

Note: These are illustrative values. Actual results will depend on the specific software and computational resources.

The results typically show that the equatorial conformer is more stable, primarily due to the avoidance of steric clashes that the axial amino group would experience.

Molecular Dynamics for Dynamic Behavior in Solution

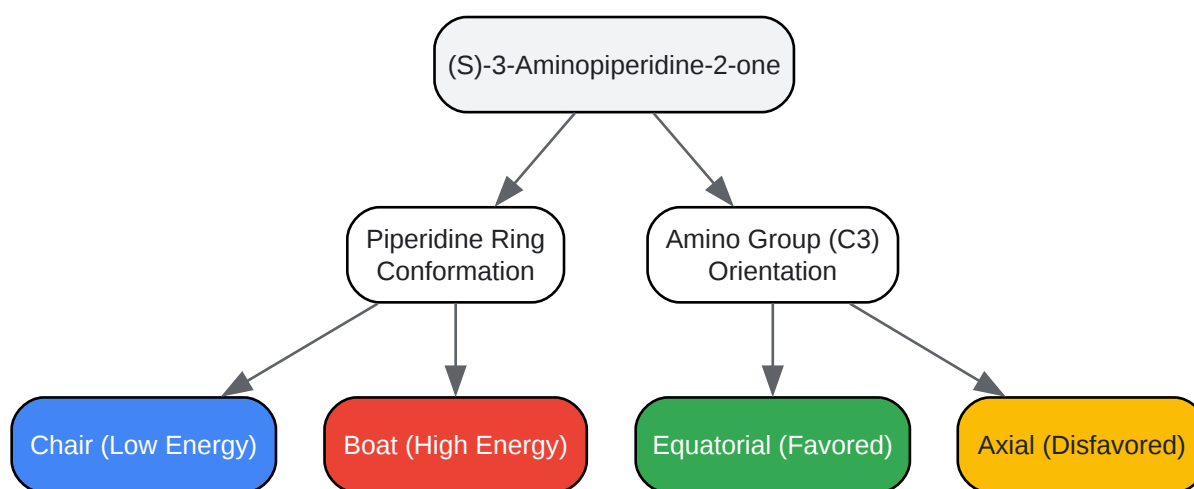
While gas-phase DFT calculations are fundamental, the biological environment is aqueous. MD simulations model the molecule's behavior over time in a simulated solvent, providing insights into its dynamic stability, flexibility, and interactions with solvent molecules.[\[12\]](#)[\[13\]](#)

Protocol 2: MD Simulation in an Aqueous Environment

This protocol describes a typical setup for an MD simulation using GROMACS or AMBER.

- System Preparation:
 - Input Structure: Take the DFT-optimized geometry of the most stable conformer (e.g., 3S-eq).
 - Force Field Parametrization: Assign a suitable force field, such as OPLS-AA or GAFF. Generate partial atomic charges for the molecule, often derived from QM calculations (e.g., RESP or Merz-Kollman charges), to accurately model electrostatic interactions.
 - Solvation: Place the molecule in the center of a periodic cubic box. Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E. A typical box size would ensure at least 10-12 Å of solvent around the molecule in all directions.
 - Neutralization: Add counter-ions (e.g., Cl⁻) if the molecule has a net charge to ensure the overall system is electrically neutral.
- Simulation Steps:
 - Energy Minimization: Perform a steep descent energy minimization of the entire system to relax any steric clashes, particularly between the solute and solvent.
 - Equilibration (NVT Ensemble): Heat the system to the target temperature (e.g., 298 K or 310 K) while keeping the volume constant (NVT ensemble). This is typically done for 100-500 picoseconds, with position restraints on the solute to allow the solvent to equilibrate around it.
 - Equilibration (NPT Ensemble): Switch to a constant pressure ensemble (NPT) to adjust the system density to the target pressure (1 bar). This phase, lasting 1-2 nanoseconds, ensures the system reaches the correct density and temperature.
 - Production Run: Run the simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for analysis.
- Trajectory Analysis:

- Root Mean Square Deviation (RMSD): Plot the RMSD of the solute's backbone atoms over time relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.
- Dihedral Angle Analysis: Monitor the key dihedral angles of the piperidine ring to confirm it maintains its chair conformation.
- Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds between the amino group, the lactam oxygen/nitrogen, and the surrounding water molecules. This reveals how the solvent stabilizes the conformation.



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